3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with a phenyl group at position 3 and a carboxylic acid moiety at position 4.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
IGELPEGZWUBMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling and Sequential Functionalization
This method leverages palladium-catalyzed cross-coupling reactions to install the phenyl group at position 3, followed by carboxylation at position 5.
Step 1: Iodination of Pyrrolopyridine Core
The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine (4 ), which undergoes iodination at position 3 using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0–25°C for 12 hours, yielding 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15 ).
Step 2: Tosyl Protection
The pyrrole nitrogen is protected using tosyl chloride (TsCl) and sodium hydride (NaH) in tetrahydrofuran (THF), forming 5-bromo-3-iodo-1-tosyl-pyrrolo[2,3-b]pyridine (16 ). This step prevents unwanted side reactions during subsequent couplings.
Step 3: Suzuki-Miyaura Coupling for Phenyl Introduction
Compound 16 reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 6 hours), replacing the iodine at position 3 with a phenyl group to yield 5-bromo-3-phenyl-1-tosyl-pyrrolo[2,3-b]pyridine (17 ).
Step 4: Carboxylic Acid Installation via Lithiation and Carbonylation
-
Lithiation : Treatment of 17 with sec-butyllithium (sec-BuLi) in THF at −78°C generates a lithiated intermediate at position 5.
-
Quenching with CO₂ : Introduction of gaseous CO₂ forms the carboxylic acid directly, though yields are moderate (40–50%) due to competing protonation.
-
Alternative Ester Hydrolysis : Lithiation followed by quenching with ethyl chloroformate introduces an ethyl ester, which is hydrolyzed using LiOH in THF/H₂O (60°C, 4 hours) to afford the carboxylic acid.
Step 5: Tosyl Deprotection
Alkaline cleavage with NaOH in ethanol/water (reflux, 2 hours) removes the tosyl group, yielding the final product.
Key Data
Lithiation-Esterification-Hydrolysis Approach
This route prioritizes early-stage carboxylation at position 5 before introducing the phenyl group.
Step 1: Tosyl Protection of 5-Bromo-pyrrolopyridine
5-Bromo-1H-pyrrolo[2,3-b]pyridine (4 ) is protected with TsCl/NaH to yield 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine.
Step 2: Directed Ortho-Lithiation and Esterification
-
Lithiation : sec-BuLi in THF at −78°C deprotonates position 5, forming a stabilized aryllithium species.
-
Ester Formation : Quenching with ethyl chloroformate introduces an ethyl ester, producing 5-ethoxycarbonyl-1-tosyl-pyrrolo[2,3-b]pyridine (72% yield).
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Total Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Suzuki + Functionalization | Iodination, Suzuki, hydrolysis | 45% | High regioselectivity | Multiple protection/deprotection steps |
| Lithiation-Esterification | Lithiation, esterification, Suzuki | 58% | Excellent carboxylation control | Sensitive to lithiation conditions |
| Cyano Hydrolysis | Cyano substitution, hydrolysis | 35% | Avoids ester intermediates | Low yields due to harsh hydrolysis |
Optimization Strategies
-
Catalyst Selection : Pd/XPhos systems improve Suzuki coupling efficiency for electron-deficient aryl bromides, reducing reaction times to 4 hours.
-
Solvent Systems : Mixed THF/H₂O (4:1) enhances ester hydrolysis rates by solubilizing both organic and inorganic components.
-
Temperature Control : Maintaining −78°C during lithiation minimizes side reactions, improving esterification yields to 75% .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cancer Therapy
Research has highlighted the potential of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making them attractive targets for therapeutic intervention.
- Case Study : A study reported the synthesis and biological evaluation of several pyrrolo[2,3-b]pyridine derivatives, including this compound. Compound 4h demonstrated significant inhibitory activity against FGFR1–4 with IC50 values of 7 nM for FGFR1, indicating its potential as a lead compound for cancer treatment .
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Research Insight : Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects. The ability to modulate neurotransmitter levels could provide avenues for developing treatments for conditions such as Alzheimer's disease and schizophrenia.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from simpler pyrrole and pyridine derivatives.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Phenylacetylene + Pyrrole | High |
| 2 | Carboxylation | Carbon dioxide + Grignard reagent | Moderate |
| 3 | Purification | Column chromatography | High |
Pharmacological Studies
Pharmacological studies have been conducted to evaluate the safety and efficacy of this compound in vivo and in vitro.
Toxicity and Safety Profile
- Study Findings : Toxicity assessments indicate low cytotoxicity against normal cell lines while exhibiting selective toxicity towards cancerous cells. This selectivity is crucial for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituent type, position, and electronic effects, influencing their reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Notable Properties/Activities |
|---|---|---|---|---|---|
| 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Phenyl (C6H5) at position 3 | C14H10N2O2 | 238.24 | Not provided | Enhanced π-π interactions; research focus |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | None | C8H6N2O2 | 162.15 | 754214-42-1 | Base compound; synthetic intermediate |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Cl at position 5, COOH at 3 | C8H5ClN2O2 | 196.59 | 1203498-99-0 | Medical intermediate; halogen enhances stability |
| 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Formyl (CHO) at 3, Me (CH3) at 4 | C10H8N2O3 | 204.18 | 1190313-55-3 | Reactive formyl group for further derivatization |
| 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Ethyl (C2H5) at position 2 | C9H10N2O2 | 178.19 | 1241950-73-1 | Increased lipophilicity; potential CNS activity |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Cl at position 4 | C8H5ClN2O2 | 196.59 | 1044598-91-5 | Altered electronic effects vs. position 5 Cl |
| Thieno[2,3-b]pyridine-5-carboxylic acid (non-pyrrolo analog) | Sulfur-containing fused ring | C8H5NO2S | 179.20 | Not provided | Antibacterial activity; bioisostere for quinolones |
Q & A
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki Coupling | Cross-coupling | 96% | 99% |
| Nitro Reduction | Hydrogenation | 85% | 95% |
| Acylation | Nucleophilic substitution | 36% | 99% |
Q. Table 2: Substituent Effects on Kinase Inhibition
| Derivative | 3-Substituent | 5-Substituent | IC₅₀ (nM, EGFR) |
|---|---|---|---|
| Parent | Phenyl | COOH | 12.3 |
| 8a | Nicotinamide | COOH | 8.7 |
| CF₃ Analog | CF₃ | COOH | 5.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
